molecular formula C22H32O3 B1146871 4,17alpha-Dimethyl-2-hydroxymethylene Testosterone CAS No. 38539-99-0

4,17alpha-Dimethyl-2-hydroxymethylene Testosterone

Cat. No.: B1146871
CAS No.: 38539-99-0
M. Wt: 344.5 g/mol
InChI Key: TTXFXDNREBBNTM-QEXBXHCPSA-N
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Description

4,17alpha-Dimethyl-2-hydroxymethylene Testosterone is a synthetic androgenic-anabolic steroid. It is a derivative of testosterone, modified to enhance its anabolic properties while minimizing androgenic effects. This compound is primarily used in scientific research to study its effects on muscle growth, protein synthesis, and other physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,17alpha-Dimethyl-2-hydroxymethylene Testosterone involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Methylation: Introduction of methyl groups at the 4 and 17alpha positions.

    Hydroxymethylene Addition: Introduction of a hydroxymethylene group at the 2 position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques such as:

    Catalytic Hydrogenation: To introduce hydrogen atoms.

    Selective Methylation: Using specific reagents to achieve the desired methylation pattern.

    Purification: Techniques like crystallization and chromatography to obtain high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxymethylene group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

4,17alpha-Dimethyl-2-hydroxymethylene Testosterone is used in various fields of scientific research:

    Chemistry: To study the effects of structural modifications on steroid activity.

    Biology: To investigate its role in muscle growth and protein synthesis.

    Medicine: As a potential therapeutic agent for conditions like muscle wasting and osteoporosis.

    Industry: In the development of performance-enhancing drugs and supplements.

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth. The molecular targets include:

    Androgen Receptors: Primary targets for the compound’s action.

    Gene Expression Pathways: Involved in muscle growth and protein synthesis.

Comparison with Similar Compounds

    Testosterone: The parent compound with both anabolic and androgenic effects.

    Methandrostenolone: Another synthetic anabolic steroid with similar properties.

    Oxandrolone: Known for its anabolic effects with minimal androgenic activity.

Uniqueness: 4,17alpha-Dimethyl-2-hydroxymethylene Testosterone is unique due to its specific structural modifications, which enhance its anabolic properties while reducing androgenic effects. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

38539-99-0

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(2E,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O3/c1-13-16-6-5-15-17(20(16,2)11-14(12-23)19(13)24)7-9-21(3)18(15)8-10-22(21,4)25/h12,15,17-18,23,25H,5-11H2,1-4H3/b14-12+/t15-,17+,18+,20+,21+,22+/m1/s1

InChI Key

TTXFXDNREBBNTM-QEXBXHCPSA-N

SMILES

CC1=C2CCC3C4CCC(C4(CCC3C2(CC(=CO)C1=O)C)C)(C)O

Isomeric SMILES

CC1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(C/C(=C\O)/C1=O)C)C)(C)O

Canonical SMILES

CC1=C2CCC3C4CCC(C4(CCC3C2(CC(=CO)C1=O)C)C)(C)O

Synonyms

(17β)-17-Hydroxy-2-(hydroxymethylene)-4,17-dimethyl-androst-4-en-3-one

Origin of Product

United States

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